1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the thiadiazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves several steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The resulting intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl halides can yield different thiadiazole derivatives, each with unique biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anticonvulsant agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development . Additionally, its stability and reactivity make it suitable for use in industrial applications, such as the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The thiadiazole ring in its structure is responsible for its biological activity, as it can interact with enzymes and receptors in the body . This interaction can lead to the inhibition of certain biological processes, such as the growth of cancer cells or the replication of bacteria . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include other 1,3,4-thiadiazole derivatives, such as N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide . These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
1-benzoyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-3-9-16-21-22-19(26-16)20-17(24)14-10-12-23(13-11-14)18(25)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQMILFCMHGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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